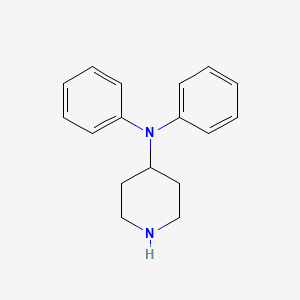
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and properties This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a benzylidene group that is further modified with trifluoromethyl and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4-bis(trifluoromethyl)benzyl bromide with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with a thioxothiazolidinone derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxothiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The methoxy group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4-Bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.
3-Methoxybenzaldehyde: Another precursor used in the synthesis.
Thioxothiazolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both trifluoromethyl and methoxy groups, along with the thioxothiazolidinone core, makes it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C20H13F6NO3S2 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
(5E)-5-[[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13F6NO3S2/c1-29-15-6-10(7-16-17(28)27-18(31)32-16)2-5-14(15)30-9-11-3-4-12(19(21,22)23)8-13(11)20(24,25)26/h2-8H,9H2,1H3,(H,27,28,31)/b16-7+ |
InChI 键 |
MGUBLJQJUPQNSO-FRKPEAEDSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


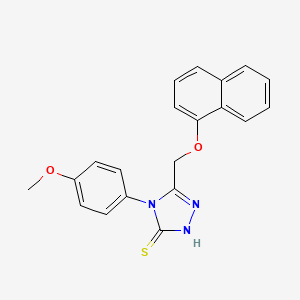

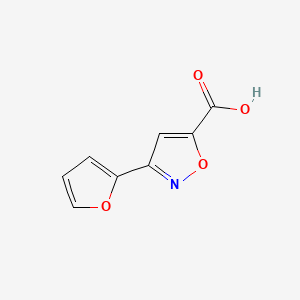

![2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11765047.png)
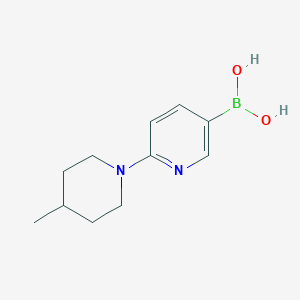
![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)

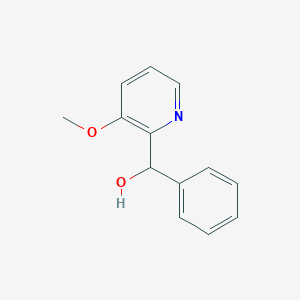

![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)
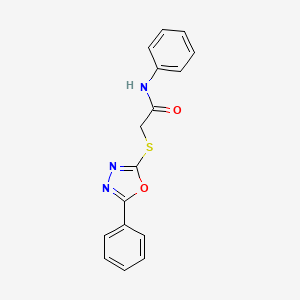
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
